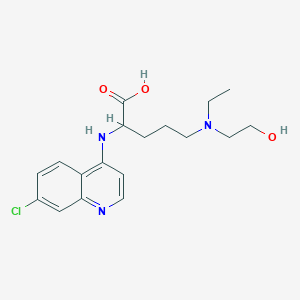
7-Fluoro Hydroxychloroquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the addition of a fluorine atom to the hydroxychloroquine molecule, which may potentially enhance its pharmacological properties. Hydroxychloroquine itself is used to treat conditions such as rheumatoid arthritis, lupus, and malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro Hydroxychloroquine involves the fluorination of hydroxychloroquine. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents like Selectfluor. The reaction typically requires anhydrous conditions and may be carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or hydroxyl sites, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical research.
Medicine: Investigated for its potential to treat autoimmune diseases, similar to hydroxychloroquine, but with possibly enhanced efficacy due to the fluorine atom
Industry: Potential use in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 7-Fluoro Hydroxychloroquine is likely similar to that of hydroxychloroquine, which involves:
Inhibition of Toll-like receptors: This suppresses the activation of the immune response.
Interference with lysosomal activity: Alters the pH within lysosomes, affecting cellular processes.
Modulation of cytokine production: Reduces the production of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Hydroxychloroquine: The parent compound, used widely in the treatment of autoimmune diseases and malaria.
Chloroquine: Another antimalarial drug, similar in structure but without the hydroxyl group.
Fluoroquinolones: A class of antibiotics that also contain fluorine atoms, though structurally different .
Uniqueness: 7-Fluoro Hydroxychloroquine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and potentially improved efficacy .
Propriétés
Formule moléculaire |
C18H26FN3O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
Clé InChI |
ULYOVKGJIQUSST-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


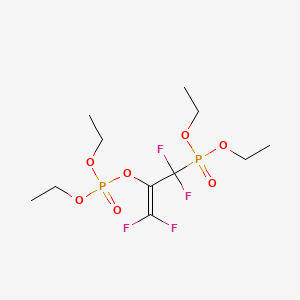
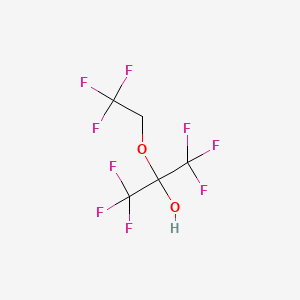

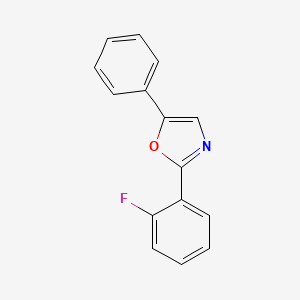

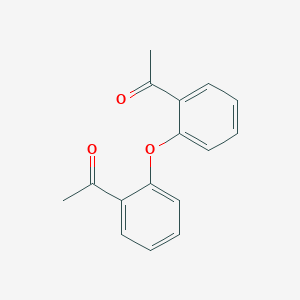
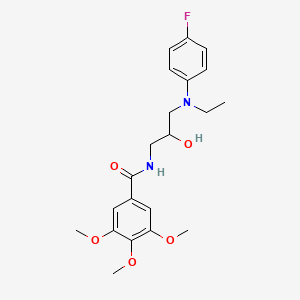
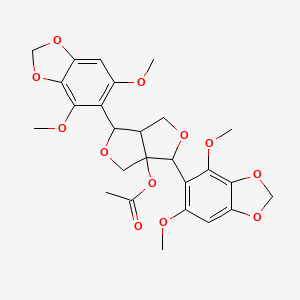

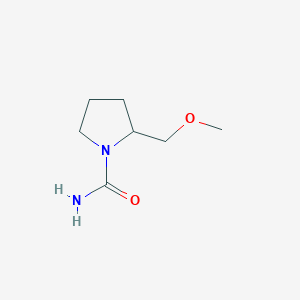

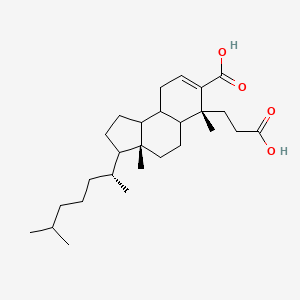
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
